
1-Methyltetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyltetracene is an organic compound belonging to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings this compound is characterized by the presence of a methyl group attached to the tetracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyltetracene can be synthesized through several methods. One common approach involves the alkylation of tetracene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyltetracene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound. Typical reagents include nitric acid for nitration and bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Tetracenequinones.
Reduction: Dihydro-1-Methyltetracene.
Substitution: Brominated this compound derivatives.
Aplicaciones Científicas De Investigación
1-Methyltetracene has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Methyltetracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, this compound can generate reactive oxygen species (ROS) upon oxidation, leading to cellular damage and apoptosis. These mechanisms contribute to its potential therapeutic effects.
Comparación Con Compuestos Similares
Tetracene: The parent compound without the methyl group.
Pentacene: An extended version with five fused benzene rings.
Anthracene: A smaller analogue with three fused benzene rings.
Uniqueness of 1-Methyltetracene: this compound is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its non-methylated counterparts.
Propiedades
Número CAS |
40476-21-9 |
|---|---|
Fórmula molecular |
C19H14 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1-methyltetracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-16-11-17-9-14-6-2-3-7-15(14)10-18(17)12-19(13)16/h2-12H,1H3 |
Clave InChI |
KHHZWSJXOZYVQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


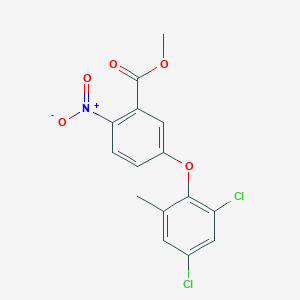
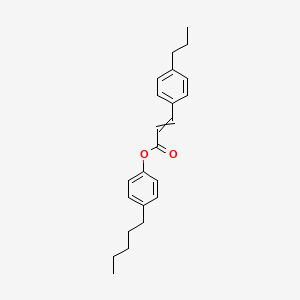
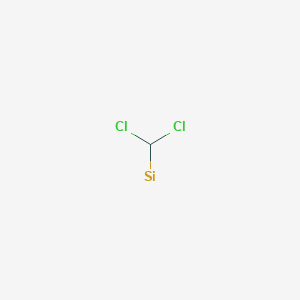
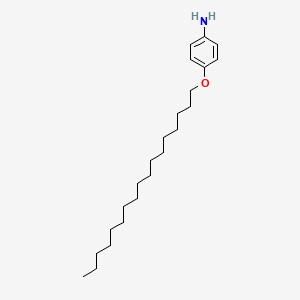

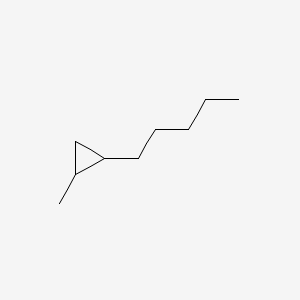
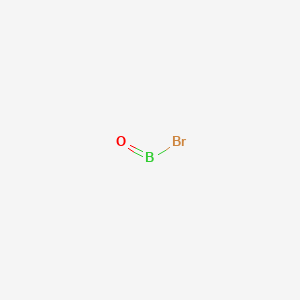
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

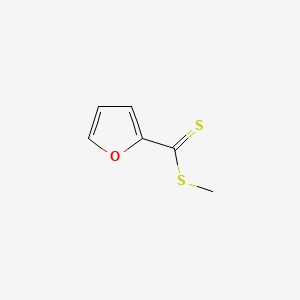
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
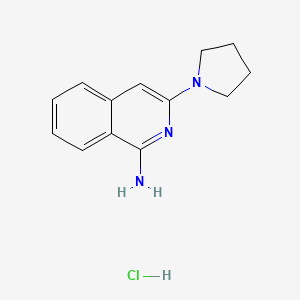

![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)
